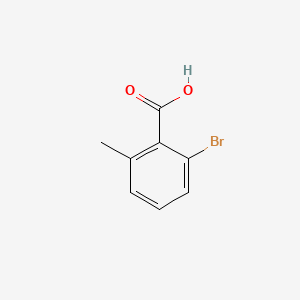

2-Bromo-6-methylbenzoic acid

Description

Significance of Aromatic Carboxylic Acids in Modern Synthetic Strategies

Aromatic carboxylic acids are a cornerstone of organic chemistry, defined by a carboxyl group (-COOH) directly attached to an aromatic ring. numberanalytics.comvedantu.com This structural arrangement gives them unique acidic and reactive properties, making them invaluable intermediates in organic synthesis. numberanalytics.com Their versatility is demonstrated by their wide-ranging applications in the creation of pharmaceuticals, agrochemicals, dyes, and polymers. numberanalytics.comnumberanalytics.com Many drugs, for instance, incorporate aromatic carboxylic acid components as they are crucial for biological activity. numberanalytics.com The ability of these compounds to undergo various chemical transformations makes them essential building blocks for constructing more complex molecules. numberanalytics.comresearchgate.net

Overview of 2-Bromo-6-methylbenzoic Acid as a Versatile Chemical Building Block

This compound is a disubstituted aromatic carboxylic acid that serves as a highly versatile chemical building block. chemicalbook.com Its structure, featuring a bromine atom and a methyl group at positions 2 and 6 respectively, provides multiple reactive sites. The bromine atom is particularly important as it can be replaced through various reactions, most notably transition metal-catalyzed cross-coupling reactions. This allows for the formation of new carbon-carbon or carbon-heteroatom bonds, making the compound a key intermediate in the synthesis of more complex molecules. lookchem.com It is frequently used in the synthesis of pharmaceuticals, agrochemicals, and dyes. chemicalbook.comlookchem.com

Historical Context and Evolution of Research on Substituted Benzoic Acids

The study of substituted benzoic acids has a rich history that began with early investigations into benzoic acid itself, which was first described in 1560. vedantu.com Over time, research expanded to understand how different functional groups, or substituents, on the aromatic ring influence the molecule's properties and reactivity. cdnsciencepub.com This led to the development of concepts like the Hammett equation, which quantifies the electronic effects of substituents on the acidity of benzoic acids. unam.mx The study of ortho-substituted benzoic acids, in particular, has been crucial for understanding steric effects and intramolecular interactions, such as hydrogen bonding, which can significantly alter a compound's basicity and acidity. cdnsciencepub.comrsc.org This foundational research has enabled chemists to predict and control the behavior of complex aromatic compounds like this compound in chemical reactions.

Structure

3D Structure

Propriétés

IUPAC Name |

2-bromo-6-methylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrO2/c1-5-3-2-4-6(9)7(5)8(10)11/h2-4H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICXBPDJQFPIBSS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)Br)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80370814 | |

| Record name | 2-Bromo-6-methylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80370814 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90259-31-7 | |

| Record name | 2-Bromo-6-methylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80370814 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Bromo-6-methylbenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies and Strategic Approaches for 2 Bromo 6 Methylbenzoic Acid and Its Derivatives

Synthetic Pathways for 2-Bromo-6-methylbenzoic Acid

The synthesis of this compound is a critical process for its application as an intermediate in the production of pharmaceuticals and agrochemicals. chemicalbook.com Research has focused on optimizing existing methods and developing new, more efficient, and environmentally friendly protocols.

Optimization of Established Synthetic Routes to this compound

Established methods for the synthesis of this compound often involve the bromination of a suitable precursor, such as 2,6-dimethylbenzoic acid. A key challenge in this synthesis is achieving selective bromination at the desired position.

One patented method describes the selective bromination of 2,6-dimethylbenzoic acid to produce 2-bromomethyl-6-methyl-benzoic acid. google.com This process utilizes sodium bromate (B103136) and hydrobromic acid in the presence of light with a wavelength ranging from 200 to 750 nm. google.com The optimization of this reaction involves controlling the molar ratio of the reactants. For instance, a molar ratio of 2,6-dimethyl-benzoic acid to sodium bromate of 3:1 is noted to be effective, with hydrobromic acid being used in an equimolar amount with respect to the 2,6-dimethyl-benzoic acid. google.com

Further optimization of bromination reactions for similar aromatic compounds has been explored. For example, in the synthesis of 5-methyl-2-(pyrimidin-2-yl)benzoic acid from 2-bromo-5-methyl benzoic acid, the Negishi cross-coupling method was optimized. ingentaconnect.com The optimal conditions involved a specific molar ratio of the catalyst, PdCl₂(PPh₃)₂, to 2-bromo-5-methylbenzoic acid (0.02) and a 1.1:1 molar ratio of 2-chloropyrimidine (B141910) to 2-bromo-5-methylbenzoic acid. ingentaconnect.com The reaction was carried out at a temperature of 55°C for 14 hours, achieving a maximum yield of 78.4%. ingentaconnect.com These optimization strategies for related brominated benzoic acids highlight the importance of precise control over reaction parameters to maximize yield and purity.

Table 1: Optimization Parameters for Bromination Reactions

| Parameter | Optimized Condition | Reactant/Product | Reference |

|---|---|---|---|

| Molar Ratio | 3:1 (2,6-dimethylbenzoic acid to sodium bromate) | 2-bromomethyl-6-methyl-benzoic acid | google.com |

| Light | Wavelength of 200-750 nm | 2-bromomethyl-6-methyl-benzoic acid | google.com |

| Catalyst Ratio | 0.02 (Catalyst to 2-bromo-5-methylbenzoic acid) | 5-methyl-2-(pyrimidin-2-yl)benzoic acid | ingentaconnect.com |

| Reactant Ratio | 1.1:1 (2-chloropyrimidine to 2-bromo-5-methylbenzoic acid) | 5-methyl-2-(pyrimidin-2-yl)benzoic acid | ingentaconnect.com |

| Temperature | 55°C | 5-methyl-2-(pyrimidin-2-yl)benzoic acid | ingentaconnect.com |

Development of Novel and Green Synthesis Protocols for this compound

Recent research has emphasized the development of "green" synthesis methods, which aim to be more environmentally friendly. One such approach is the use of electrochemical methods for bromination. Two-phase electrolysis has been shown to be an efficient method for the side-chain bromination of toluene (B28343) to yield benzyl (B1604629) bromide, suggesting its potential applicability to the synthesis of related compounds like this compound. cecri.res.in This method offers several advantages, including mild reaction conditions, the absence of secondary products, low cost, and high conversion rates and yields. cecri.res.in

Another green approach involves the in-situ generation of the brominating agent. For instance, a method for the bromination of electron-rich aromatic molecules has been developed using lithium bromide with ceric ammonium (B1175870) nitrate (B79036) as an oxidant to generate electrophilic Br+ in situ. researchgate.net This method is noted to be mild, efficient, and highly chemo- and regioselective. researchgate.net Similarly, the use of bromine generated in situ from a Cu(NO₃)₂/HBr/O₂/H₂O system has been shown to display regioselectivity in electrophilic aromatic brominations. researchgate.net

A novel method for preparing bromo-substituted 7-amino phthalide (B148349) has been described as an environmentally friendly process. chemrxiv.org This method proceeds via a bromonium ion intermediate under acidic conditions and is noted for conserving the half mole equivalent of the halide. chemrxiv.org Such innovative approaches could be adapted for the synthesis of this compound to reduce environmental impact.

Regioselective Synthesis of Brominated Toluic Acid Precursors

Achieving regioselectivity is a crucial aspect of synthesizing brominated toluic acid precursors. The position of the bromine atom significantly influences the properties and reactivity of the final compound. Electrophilic aromatic substitution is a common method for introducing a bromine atom to an aromatic ring. sci-hub.se

A method for the high-regioselectivity bromination of phenolic compounds has been developed using trimethylbromosilane as the brominating reagent and an aryl sulfoxide (B87167) as an activator. google.com This method demonstrates high regioselectivity, yielding para-brominated products when the para position is unsubstituted and ortho-brominated products when the para position is substituted. google.com While this method is applied to phenols, the principles of using sterically bulky activators to direct substitution could be relevant for the regioselective bromination of toluic acids.

Electrochemical methods also offer high selectivity. cecri.res.in In the two-phase electrolytic bromination of toluene, the use of an aqueous solution of sodium bromide with a catalytic amount of hydrobromic acid as the electrolyte allows for selective side-chain bromination, avoiding ring bromination. cecri.res.in This level of control is essential for producing specific isomers of brominated toluic acids.

Functionalization and Derivatization Strategies for this compound

This compound serves as a versatile building block for the synthesis of more complex molecules due to the presence of both a carboxylic acid group and a bromine atom, which can be independently functionalized. chemicalbook.comchemscene.com

Esterification Reactions of this compound to Methyl Esters

The carboxylic acid group of this compound can be readily converted to its corresponding methyl ester, Methyl 2-bromo-6-methylbenzoate. nih.govcymitquimica.com This transformation is a standard esterification reaction, typically carried out by reacting the carboxylic acid with methanol (B129727) in the presence of an acid catalyst.

The resulting methyl ester, Methyl 2-bromo-6-methylbenzoate, is an organic compound with an aromatic structure that includes a methyl ester functional group and a bromine substituent. cymitquimica.com It is generally a colorless to pale yellow liquid or solid and is soluble in organic solvents like ethanol (B145695) and ether. cymitquimica.com The presence of the bromine atom at the 2-position and a methyl group at the 6-position on the benzene (B151609) ring gives this compound unique reactivity, making it a valuable intermediate in organic synthesis for reactions such as nucleophilic substitutions and coupling reactions. cymitquimica.com

A patent for a related compound, 2-bromomethyl-6-methyl-benzoic acid, describes its conversion to the corresponding ethyl ester. google.com In this process, the crude product was treated with cyclohexane, washed with water and brine, and the organic phase was dried and evaporated to yield the ethyl ester. google.com A similar procedure could be employed for the synthesis of the methyl ester of this compound.

Table 2: Properties of Methyl 2-bromo-6-methylbenzoate

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₉H₉BrO₂ | nih.gov |

| Molecular Weight | 229.07 g/mol | nih.gov |

| IUPAC Name | methyl 2-bromo-6-methylbenzoate | nih.gov |

| CAS Number | 99548-56-8 | nih.gov |

Amidation and Other Carboxylic Acid Functionalizations

The carboxylic acid functionality of this compound allows for a variety of other transformations, including amidation. This reaction involves the conversion of the carboxylic acid to an amide, typically by first activating the carboxylic acid (e.g., by converting it to an acid chloride) and then reacting it with an amine.

While specific examples of the amidation of this compound are not detailed in the provided search results, the general reactivity of carboxylic acids is well-established. The amination of the related compound, 2-Bromo-6-Methylaminopyridine, has been studied in the context of synthesizing novel scaffolded ligands for extended metal atom chains (EMACs). georgiasouthern.edu This highlights the utility of the bromo- and amino-functionalized aromatic structures in coordination chemistry.

Other potential functionalizations of the carboxylic acid group include its reduction to an alcohol or its conversion to other carbonyl derivatives, further expanding the synthetic utility of this compound as a versatile intermediate.

Halogen Exchange and Modification at the Aromatic Ring

Halogen exchange reactions represent a valuable strategy for modifying the aromatic ring of this compound and its derivatives, enabling the introduction of other halogens or functional groups. These transformations are crucial for fine-tuning the electronic and steric properties of the molecule, which can be important for various applications.

One common approach involves the replacement of the bromine atom with another halogen, such as fluorine or chlorine. This can be achieved through various methods, including nucleophilic aromatic substitution or metal-catalyzed processes. For instance, the bromine atom can be replaced with a fluorine atom using a suitable fluorinating agent. smolecule.com Similarly, halogen exchange can introduce an iodine atom, which can be a useful precursor for other cross-coupling reactions.

Beyond simple halogen exchange, the bromine atom serves as a versatile handle for introducing a wide array of functional groups. For example, the bromine can be replaced by various nucleophiles, such as hydroxide (B78521) ions or amines, to yield different substituted products. smolecule.com This allows for the synthesis of a diverse range of derivatives with tailored properties.

Catalytic Approaches in the Synthesis of this compound Derivatives

Catalytic methods offer efficient and selective routes to a wide array of this compound derivatives. These approaches are central to modern organic synthesis, providing access to complex molecules under mild conditions.

Transition Metal-Mediated Cross-Coupling Reactions (e.g., Suzuki Coupling)

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, with the Suzuki-Miyaura coupling being a prominent example. eie.grresearchgate.net In the context of this compound, the bromine atom serves as an excellent coupling partner for these reactions. vulcanchem.com

The Suzuki-Miyaura reaction involves the palladium-catalyzed coupling of an organoboron compound with an organic halide. researchgate.netchemrxiv.org For this compound and its derivatives, this reaction enables the introduction of various aryl and vinyl groups at the 2-position. researchgate.net The reaction is typically carried out in the presence of a palladium catalyst, such as Pd(PPh₃)₄ or PdCl₂(dppf), and a base. researchgate.netrsc.org The choice of ligands, such as phosphines, can significantly influence the reaction's efficiency and selectivity. chemscene.comresearchgate.net The general catalytic cycle involves oxidative addition of the aryl bromide to the palladium(0) complex, followed by transmetalation with the organoboron reagent and reductive elimination to yield the coupled product and regenerate the catalyst. chemrxiv.org

The steric hindrance provided by the methyl group at the 6-position can influence the reactivity of this compound in Suzuki coupling reactions. vulcanchem.com However, with appropriate ligand and catalyst selection, high yields of the desired biaryl compounds can be achieved. nih.gov For instance, sterically hindered arylboronic acids have been successfully coupled with 2-substituted haloarenes. researchgate.net

Below is a table summarizing representative Suzuki coupling reactions involving derivatives of this compound:

| Aryl Halide | Boronic Acid/Ester | Catalyst | Base | Solvent | Product | Yield (%) |

| 2-Bromo-3-methylbenzamide derivative | 1-Naphthaleneboronic acid | Pd(OAc)₂ / Chiral Monophosphine Ligand | K₃PO₄ | THF | Axially chiral biaryl compound | up to 99% |

| Methyl 2-bromo-6-iodobenzoate | (4-Methoxyphenyl)boronic acid | PdCl₂(PPh₃)₂ | Na₂CO₃ | THF/H₂O | Methyl 3-bromo-4'-methoxy-[1,1'-biphenyl]-2-carboxylate | N/A |

| 2-Iodo-4-nitrofluorobenzene | 2-Bromophenylboronic acid | Pd(PPh₃)₄ | N/A | Dioxane | 2'-Bromo-2-fluoro-5-nitro-1,1'-biphenyl | 81% |

This table presents a selection of examples and is not exhaustive.

Electrophilic Substitution Reactions on this compound Scaffolds

Electrophilic aromatic substitution provides a direct method for the functionalization of the aromatic ring in this compound, allowing for the introduction of various substituents. masterorganicchemistry.com The existing bromo and methyl groups on the ring direct incoming electrophiles to specific positions, influencing the regioselectivity of the reaction.

Common electrophilic substitution reactions include nitration, halogenation, and Friedel-Crafts reactions. masterorganicchemistry.comsavemyexams.com For example, nitration introduces a nitro (-NO₂) group onto the aromatic ring, typically using a mixture of concentrated nitric acid and sulfuric acid. savemyexams.com The electron-withdrawing nature of the bromine and carboxylic acid groups, combined with the electron-donating effect of the methyl group, will influence the position of substitution.

Halogenation, such as bromination or chlorination, can introduce additional halogen atoms to the aromatic ring. These reactions often require a Lewis acid catalyst, such as FeBr₃ or AlCl₃, to activate the halogen. masterorganicchemistry.com

The following table provides examples of electrophilic substitution reactions:

| Reaction | Reagents | Electrophile | Potential Product(s) |

| Nitration | HNO₃, H₂SO₄ | NO₂⁺ | Isomers of 2-bromo-6-methyl-nitrobenzoic acid |

| Bromination | Br₂, FeBr₃ | Br⁺ | Isomers of dibromo-6-methylbenzoic acid |

| Acylation | Acyl chloride, AlCl₃ | RCO⁺ | Isomers of acyl-2-bromo-6-methylbenzoic acid |

The exact substitution pattern depends on the directing effects of the existing substituents.

Nucleophilic Substitutions Involving the Bromine Atom

The bromine atom on the this compound scaffold is susceptible to nucleophilic substitution, providing a pathway to a variety of derivatives. smolecule.com This reactivity allows for the introduction of heteroatom-containing functional groups.

A key example is the copper-catalyzed amination of 2-bromobenzoic acids, which can be used to synthesize N-aryl and N-alkyl anthranilic acid derivatives. nih.gov This method often eliminates the need for protecting the carboxylic acid group and can proceed in high yields. nih.gov Various copper catalysts, including CuI, Cu₂O, and copper powder, have been employed for these transformations. nih.gov

The bromine atom can also be displaced by other nucleophiles, such as amines or thiols, often facilitated by a palladium catalyst. vulcanchem.com For instance, the reaction of a 2-bromo-6-methylbenzoyl derivative with a primary amine in the presence of a palladium catalyst can yield N-aryl derivatives. vulcanchem.com

| Nucleophile | Catalyst/Conditions | Product Type |

| Amines (aliphatic or aromatic) | Cu/Cu₂O, K₂CO₃, 2-ethoxyethanol | N-alkyl/N-aryl anthranilic acid derivatives |

| Primary amines | Palladium catalyst (e.g., Pd(OAc)₂) | N-substituted amino derivatives |

| Thiols | Palladium catalyst | Thioether derivatives |

This table illustrates the versatility of nucleophilic substitution reactions on the this compound core.

High-Throughput Synthesis and Combinatorial Approaches

High-throughput synthesis and combinatorial chemistry are powerful strategies for the rapid generation of large libraries of compounds for screening and discovery purposes. While specific high-throughput synthesis methods for this compound derivatives are not extensively detailed in the provided search results, the synthetic handles available on the molecule make it highly amenable to such approaches.

The bromine atom, in particular, is a key feature for combinatorial diversification. vulcanchem.com Its ability to participate in a wide range of transition metal-catalyzed cross-coupling reactions allows for the introduction of a vast array of substituents. eie.gr By reacting this compound or its derivatives with a library of boronic acids in a Suzuki coupling reaction, a large number of biaryl compounds can be synthesized in parallel.

Similarly, the carboxylic acid group can be readily converted to amides by coupling with a diverse set of amines. vulcanchem.com This, combined with the functionalization possible at the bromine position, allows for a multi-dimensional combinatorial approach. For example, a library of this compound amides could be generated, and then each member of this library could be further diversified through a Suzuki coupling reaction.

Flow chemistry and the use of solid-phase synthesis could further enhance the efficiency of these combinatorial efforts, enabling automated and rapid production of compound libraries based on the this compound scaffold.

Exploration of Reactivity and Mechanistic Studies of 2 Bromo 6 Methylbenzoic Acid

Investigation of Reaction Kinetics and Thermodynamics for Transformations of 2-Bromo-6-methylbenzoic Acid

The reactivity of this compound is a subject of significant interest in organic synthesis, particularly for the construction of complex molecular architectures. chemimpex.com While specific kinetic and thermodynamic parameters for many of its transformations are not extensively documented in publicly available literature, insights can be gleaned from studies of related compounds and general principles of organic chemistry.

The rate and equilibrium of reactions involving this compound are fundamentally governed by the interplay of its structural and electronic features. The presence of the carboxylic acid, bromine, and methyl groups on the aromatic ring dictates its reactivity profile. vulcanchem.com For instance, in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, the reaction kinetics will be influenced by factors like the concentration of the reactants, the catalyst loading, the nature of the base, and the temperature. vulcanchem.com

A study on the reaction of various benzoic acids with phenylacetylene (B144264) in the presence of a zinc catalyst revealed that the yield of vinyl esters increased with the acidity of the carboxylic acid. bio-conferences.org The reported trend was: 4-methylbenzoic acid < benzoic acid < 4-bromobenzoic acid < 2-bromobenzoic acid, suggesting that the electron-withdrawing nature of the bromine atom enhances the reactivity of the carboxylic acid group in this specific transformation. bio-conferences.org This provides an indirect measure of the relative reaction rates.

Thermodynamic data for halogenated benzoic acids, such as the enthalpies of sublimation and fusion, have been determined for some isomers. researchgate.net While specific data for the 2-bromo-6-methyl isomer is not explicitly detailed in this context, such studies are crucial for understanding the energetics of phase transitions and for developing purification processes like crystallization. researchgate.net A patent for the co-production of mono-substituted methyl benzoic acid and mono-substituted phthalic acid provides details on reaction conditions such as temperature and pressure for the oxidation of 2-bromo-1,3-xylene to produce this compound, offering insights into the thermodynamics of its synthesis. google.com

Kinetic and Thermodynamic Data for Related Benzoic Acid Reactions

| Reaction / Process | Compound | Catalyst / Conditions | Observation / Finding |

| Reaction with Phenylacetylene | 2-Bromobenzoic Acid | Zn(C4H7S2)42, Toluene (B28343), 110°C | Total product yield of 82% (85/15 ratio of Markovnikov/anti-Markovnikov products). bio-conferences.org |

| Sublimation | Bromobenzoic Acid Isomers | Knudsen mass-loss effusion | Standard molar enthalpies of sublimation differ by 6 to 15 kJ·mol⁻¹ among isomers. researchgate.net |

| Suzuki-Miyaura Coupling | This compound | Pd(PPh₃)₄ or PdCl₂(dppf), K₂CO₃ or Na₂CO₃, Dioxane/water | Yields of 70-85% for the synthesis of biphenyl (B1667301) carboxylic acids. vulcanchem.com |

Elucidation of Reaction Mechanisms in Derivatization Processes

The derivatization of this compound proceeds through various reaction mechanisms, largely dictated by the nature of the reagents and catalysts employed. Common derivatization reactions include nucleophilic substitution, cross-coupling reactions, and transformations of the carboxylic acid group. chemimpex.comvulcanchem.com

A prevalent application of this compound is in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Negishi, and Stille couplings, to form C-C bonds and synthesize biaryl compounds. vulcanchem.comrsc.org The generally accepted mechanism for the Suzuki-Miyaura reaction involves a catalytic cycle that includes:

Oxidative Addition: The palladium(0) catalyst inserts into the carbon-bromine bond of this compound to form a palladium(II) intermediate.

Transmetalation: The organoborane reagent transfers its organic group to the palladium(II) center, displacing the halide.

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated, regenerating the palladium(0) catalyst and forming the biaryl product. rsc.orgmdpi.com

The Ullmann condensation is another important reaction for this compound, often used to form C-O or C-N bonds. rsc.orglookchem.com For instance, a copper-catalyzed Ullmann coupling of this compound derivatives with alcohols can introduce alkoxy groups. rsc.org The mechanism of the Ullmann reaction is thought to involve the formation of an organocopper intermediate.

The carboxylic acid moiety can be converted into amides through coupling with amines. This typically involves activation of the carboxylic acid, for example, by converting it to an acyl chloride using thionyl chloride or oxalyl chloride, followed by reaction with an amine. vulcanchem.combeilstein-journals.org

Steric and Electronic Effects on Reactivity of this compound

The reactivity of this compound is significantly influenced by the steric and electronic effects of its substituents. vulcanchem.com The methyl group at the 6-position and the bromine atom at the 2-position, both ortho to the carboxylic acid, create a sterically hindered environment around the carboxyl group and the C-Br bond.

Steric Effects:

The ortho-methyl group exerts considerable steric hindrance, which can affect the rate and regioselectivity of reactions. In reactions involving the carboxylic acid, such as esterification or amidation, the bulky methyl group can impede the approach of nucleophiles to the carbonyl carbon. vulcanchem.com Similarly, in cross-coupling reactions, the steric bulk can influence the efficiency of the oxidative addition step and the subsequent steps in the catalytic cycle. beilstein-journals.org For example, in the synthesis of oxadiazoles (B1248032) from ortho-substituted benzoic acids, it was observed that benzoic acids with bulkier ortho-substituents, such as a methyl group, exhibited lower reactivity due to increased steric hindrance. otterbein.edu

Electronic Effects:

The electronic properties of the substituents also play a crucial role. The bromine atom is an electron-withdrawing group due to its electronegativity, which deactivates the aromatic ring towards electrophilic substitution. vulcanchem.com Conversely, the methyl group is weakly electron-donating. vulcanchem.com The combined electronic effect influences the acidity of the carboxylic acid and the reactivity of the C-Br bond. The electron-withdrawing nature of the bromine atom increases the acidity of the carboxylic acid compared to unsubstituted benzoic acid. bio-conferences.org In palladium-catalyzed cross-coupling reactions, the electrophilicity of the carbon attached to the bromine is a key factor.

Summary of Steric and Electronic Influences

| Feature | Substituent | Effect | Impact on Reactivity |

| Steric | Methyl group (ortho) | Increased steric hindrance around the carboxylic acid and C-Br bond. vulcanchem.comotterbein.edu | Can decrease reaction rates for nucleophilic attack at the carboxyl group and for oxidative addition in cross-coupling reactions. vulcanchem.combeilstein-journals.org |

| Electronic | Bromine atom | Electron-withdrawing, increases acidity of the carboxylic acid. vulcanchem.combio-conferences.org | Deactivates the aromatic ring to electrophilic attack but makes the C-Br bond susceptible to oxidative addition in palladium catalysis. |

| Electronic | Methyl group | Weakly electron-donating. vulcanchem.com | Slightly counteracts the deactivating effect of the bromine on the aromatic ring. |

Role of Solvents and Catalysts in Directing Reaction Pathways

The choice of solvent and catalyst is paramount in controlling the outcome of reactions involving this compound. These factors can influence reaction rates, yields, and selectivity.

Catalysts:

Palladium complexes are the most common catalysts for cross-coupling reactions of this compound. vulcanchem.com Different palladium sources and ligands can have a significant impact on the reaction's success. For example, in Suzuki-Miyaura couplings, catalysts like tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) and [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf)) are frequently used. vulcanchem.comrsc.org The choice of ligand is critical; for instance, bulky phosphine (B1218219) ligands can promote reductive elimination and prevent catalyst deactivation. In a study on asymmetric Suzuki-Miyaura coupling, various phosphine ligands were screened, demonstrating that the ligand structure has a large effect on both the yield and the enantioselectivity of the reaction. beilstein-journals.org

In some transformations, the catalyst can be as simple as an acid or a base. For instance, the esterification of the carboxylic acid is typically catalyzed by a strong acid like sulfuric acid.

Solvents:

The solvent plays multiple roles in a chemical reaction. It dissolves the reactants, facilitates heat transfer, and can influence the reaction mechanism and rate. In Suzuki-Miyaura reactions of this compound, a mixture of an organic solvent and water, such as dioxane/water or THF/water, is commonly used. vulcanchem.comrsc.org The aqueous phase is necessary for dissolving the inorganic base (e.g., K₂CO₃ or Na₂CO₃) that is required for the transmetalation step.

The polarity of the solvent can affect the stability of charged intermediates and transition states. For amide bond formation, aprotic solvents like dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF) are often used. vulcanchem.com The choice of solvent can also be critical in controlling regioselectivity.

Representative Catalyst and Solvent Systems

| Reaction Type | Catalyst System | Solvent System | Purpose |

| Suzuki-Miyaura Coupling | Pd(PPh₃)₄ or PdCl₂(dppf) with K₂CO₃ or Na₂CO₃ | Dioxane/Water or THF/Water | To facilitate the palladium catalytic cycle and dissolve the inorganic base. vulcanchem.com |

| Ullmann Condensation | Copper-based catalyst | Toluene or Acetonitrile (B52724) | To promote C-O or C-N bond formation. rsc.org |

| Amide Formation | DCC, DMAP or SOCl₂ | Dichloromethane (DCM) or DMF | To activate the carboxylic acid and provide a non-protic environment. vulcanchem.combeilstein-journals.org |

| Oxidation of Precursor | Cobalt acetate (B1210297) and Ruthenium chloride | Acetic acid/Water | To synthesize this compound from 2-bromo-1,3-xylene. google.com |

Applications in Specialized Organic Synthesis

Synthesis of Complex Organic Molecules Utilizing 2-Bromo-6-methylbenzoic Acid as a Precursor

The unique substitution pattern of this compound makes it a valuable starting material for the synthesis of intricate molecules, particularly those containing substituted aromatic cores. Researchers utilize this compound as a foundational component to build more complex structures, such as pharmaceutically active agents.

A notable application is in the synthesis of indazole derivatives, which are recognized as important scaffolds in medicinal chemistry due to their wide range of biological activities. For instance, a multi-step synthesis can start with the bromination and nitration of a 2-methylbenzoic acid precursor, leading to intermediates that are then transformed into substituted indazoles. researchgate.net Although the direct starting material may vary, the core 2-bromo-6-methylbenzoyl structure is a key intermediate in such synthetic pathways.

The compound also serves as a precursor in the formation of biaryl compounds through cross-coupling reactions. organic-chemistry.org These biaryl structures are central to many complex natural products and active pharmaceutical ingredients (APIs). The bromine atom on the ring is particularly suited for reactions like the Suzuki-Miyaura coupling, allowing for the introduction of new aryl groups and the construction of elaborate molecular frameworks. nih.gov

Development of Novel Organic Scaffolds from this compound

The development of novel molecular scaffolds is crucial for expanding the chemical space available for drug discovery and materials science. This compound and its derivatives are instrumental in creating new structural frameworks.

One area of development is the synthesis of indazole-based scaffolds. Research has shown that 2-methylbenzoic acid can be converted through several steps, including bromination, into 6-bromo-1H-indazole scaffolds. researchgate.net These frameworks have garnered significant attention for their therapeutic potential and synthetic accessibility. researchgate.net Further derivatization of these scaffolds has led to the creation of libraries of compounds with potential anticancer and antiangiogenic properties. researchgate.net

Another application is in the creation of ligands for extended metal atom chains (EMACs), which are molecular structures with a linear arrangement of metal ions. Novel scaffolded ligands based on a trianiline framework have been synthesized using palladium-catalyzed cross-coupling methods, where bromo-substituted aromatic compounds are key reactants. georgiasouthern.edu These rigid scaffolds offer enhanced stability for the resulting metal complexes, facilitating the study of their unique physical properties. georgiasouthern.edu

Application in Asymmetric Synthesis

This compound derivatives are pivotal in the field of asymmetric synthesis, where the goal is to create chiral molecules with a specific three-dimensional arrangement. A significant application is in the synthesis of axially chiral biaryls, a class of compounds widely used as chiral ligands in other asymmetric reactions.

Researchers have developed palladium-catalyzed asymmetric Suzuki-Miyaura coupling reactions to produce these sterically demanding biaryls with high yields and good enantioselectivity. nih.gov In these reactions, an amide derivative of 2-bromo-3-methylbenzoic acid is coupled with an arylboronic acid. The steric hindrance provided by the ortho-substituents on the bromobenzene (B47551) substrate is essential for achieving high enantioselectivity. nih.gov The use of specific chiral-bridged biphenyl (B1667301) monophosphine ligands has proven superior in controlling both reactivity and the stereochemical outcome of the reaction. nih.gov

The following table details the results of an asymmetric Suzuki-Miyaura coupling reaction using a derivative of this compound to form axially chiral biaryls. nih.govbeilstein-journals.org

| Entry | Substrate (Bromoaryl Compound) | Coupling Partner (Arylboronic Acid) | Ligand | Yield (%) | Enantiomeric Excess (ee %) |

|---|---|---|---|---|---|

| 1 | 2-Bromo-3-methyl-N-phenylbenzamide | 1-Naphthylboronic acid | (R)-L1 | 99 | 88 |

| 2 | 2-Bromo-3-methyl-N-(4-methoxyphenyl)benzamide | 1-Naphthylboronic acid | (R)-L1 | 99 | 86 |

| 3 | 2-Bromo-N-(4-fluorophenyl)-3-methylbenzamide | 1-Naphthylboronic acid | (R)-L1 | 99 | 87 |

| 4 | 2-Bromo-3-methyl-N-(naphthalen-1-yl)benzamide | 1-Naphthylboronic acid | (R)-L1 | 98 | 85 |

Reaction conditions: 1 equiv of bromoaryl compound, 2 equiv of arylboronic acid, 5 mol % Pd, 6 mol % of ligand, 3 equiv of K₃PO₄, in THF at 50 °C for 72 h. nih.govbeilstein-journals.org

Ligand Design and Synthesis from this compound Derivatives

The structural features of this compound make it an excellent platform for designing and synthesizing specialized ligands for both metal catalysis and biological targets.

In the realm of medicinal chemistry, derivatives of this compound have been used to create selective ligands for receptors involved in disease pathways. For example, derivatives of 2-bromo-6-fluorobenzoic acid were used to synthesize a series of 6-arylaminobenzamides designed as potent and selective agonists for the sphingosine-1-phosphate-5 (S1P₅) receptor. rsc.org The synthesis involved a nucleophilic aromatic substitution followed by a copper-catalyzed Ullmann coupling and amidation to yield the final ligand structures. rsc.org The substituents on the benzamide (B126) ring were found to be critical for achieving high selectivity for the S1P₅ receptor. rsc.org

The following table presents a selection of ligands synthesized from a 2-bromo-6-fluorobenzoic acid precursor for biological evaluation. rsc.org

| Compound | Starting Material | Key Synthetic Steps | Final Structure Feature |

|---|---|---|---|

| 6-Arylaminobenzamide 7a | 2-Bromo-6-fluorobenzoic acid (9a) | 1. Nucleophilic aromatic substitution 2. Ullmann coupling 3. Amidation | Isopropoxy group at C2 |

| 6-Arylaminobenzamide 7g | 2-Bromo-3-methyl-6-fluorobenzoic acid (9b) | 1. Nucleophilic aromatic substitution 2. Ullmann coupling 3. Amidation | Methoxy and methyl groups on benzamide ring |

| Intermediate 11a | 2-Bromo-6-fluorobenzoic acid (9a) | Nucleophilic aromatic substitution with 2,6-dimethyl-4-fluoroaniline | 2-Bromo-6-[(4'-fluoro-2',6'-dimethylphenyl)amino]benzoic acid |

| Intermediate 11b | 2-Bromo-3-methyl-6-fluorobenzoic acid (9b) | Nucleophilic aromatic substitution with 2,6-dimethyl-4-fluoroaniline | 2-Bromo-6-[(4'-fluoro-2',6'-dimethylphenyl)amino]-3-methylbenzoic acid |

Furthermore, as discussed in the asymmetric synthesis section, derivatives of this compound are precursors to axially chiral phosphine (B1218219) ligands. nih.gov These ligands are highly valuable in transition-metal-catalyzed reactions where precise control of stereochemistry is essential.

Medicinal Chemistry and Pharmaceutical Applications of 2 Bromo 6 Methylbenzoic Acid Derivatives

Design and Synthesis of Anti-inflammatory Agents from 2-Bromo-6-methylbenzoic Acid Scaffolds

The this compound framework has been utilized as a foundational structure for developing new anti-inflammatory agents. myskinrecipes.comnbinno.com The general strategy involves modifying the carboxylic acid group to form esters or amides, or using the bromine atom for coupling reactions to introduce diverse functionalities. These modifications aim to enhance the interaction of the resulting molecules with biological targets involved in the inflammatory cascade.

For instance, derivatives of benzoic acid are known to possess anti-inflammatory properties. researchgate.net The synthesis of novel compounds often begins with the this compound core, which can be elaborated through various chemical reactions. One common approach is the conversion of the carboxylic acid to an amide. This can be achieved by first converting the acid to its more reactive acid chloride, followed by reaction with a desired amine. Another key reaction is the Suzuki-Miyaura coupling, where the bromine atom is replaced by a new carbon-carbon bond, allowing for the introduction of complex molecular fragments that can modulate biological activity.

Research has shown that specific structural features on the benzoic acid ring are crucial for activity. The development of new derivatives from scaffolds like this compound allows for systematic exploration of these features to optimize anti-inflammatory effects. iomcworld.com

Development of Analgesic Drugs Incorporating this compound Moieties

The structural motif of this compound is also explored in the pursuit of new analgesic compounds. researchgate.net The development of non-steroidal anti-inflammatory drugs (NSAIDs) with improved efficacy and better side-effect profiles is a significant challenge in medicinal chemistry, and novel benzoic acid derivatives are a key area of this research. nih.gov

The synthetic strategies employed are similar to those for anti-inflammatory agents, focusing on the derivatization of the carboxylic acid and substitution of the bromine atom. researchgate.netnih.gov The rationale is that compounds that effectively reduce inflammation are often also effective analgesics. By systematically altering the structure of the parent compound, researchers can fine-tune the pharmacological properties of the resulting molecules to enhance their pain-relieving effects. Studies on related benzoic acid derivatives have shown that the nature and position of substituents on the aromatic ring can significantly influence analgesic activity. researchgate.net

Research into Antitumor Agents Derived from this compound Analogues

The this compound scaffold is a key intermediate in the synthesis of compounds with potential antitumor activity. nbinno.comgoogle.com For example, it is a building block for creating more complex heterocyclic systems, such as quinazolinones, which have been investigated for their anticancer properties. acs.orgcsic.es

One documented synthetic route starts from 2-amino-3-bromo-5-methylbenzoic acid, a closely related analogue, which is used to construct the quinazolinone core. csic.es This core can then be further functionalized. Another approach involves using 3-bromo-2-methyl-6-nitrobenzoic acid, which is subsequently transformed through a series of steps to yield complex quinazolinone-2-carboxamide derivatives. acs.org These derivatives have been evaluated for their activity against various cancer cell lines and infectious agents like Plasmodium falciparum, the parasite responsible for malaria. acs.org

The research in this area often involves assessing the cytotoxicity of the synthesized compounds against various human cancer cell lines.

Table 1: Examples of Bioactive Quinazolinone Derivatives Synthesized from Benzoic Acid Analogues

| Starting Material | Resulting Compound Type | Biological Target/Activity |

|---|---|---|

| 2-Amino-3-bromo-5-methylbenzoic acid | 8-Bromo-6-methylquinazolin-2,4(1H,3H)-dione derivatives | Investigated for various therapeutic applications. csic.es |

| 3-Bromo-2-methyl-6-nitrobenzoic acid | Quinazolinone-2-carboxamide derivatives | Antiplasmodial activity (P. falciparum). acs.org |

This table is for illustrative purposes and shows examples of how related benzoic acid scaffolds are used in the synthesis of potential therapeutic agents.

Enzyme Modulation and Receptor Binding Studies of this compound Derivatives

Derivatives of this compound are studied for their ability to modulate the activity of specific enzymes and bind to biological receptors. The bromine and cyano groups, when present in such derivatives, can engage in non-covalent interactions like hydrogen bonding and π-π stacking with molecular targets. The methyl group can introduce steric hindrance, which may influence the binding affinity to enzyme active sites. For example, molecular docking simulations and comparative studies have shown that bulky substituents can alter binding conformations and reduce inhibitory potency against certain enzymes.

In the context of anti-inflammatory drug design, a primary target is the cyclooxygenase (COX) enzyme. Benzoic acid derivatives are designed to fit into the active site of COX-1 and/or COX-2 to inhibit their function. Similarly, in antitumor research, derivatives might be designed to inhibit protein kinases or other enzymes crucial for cancer cell survival. The specific interactions of these compounds with their target proteins are often investigated using computational modeling and a variety of biophysical and biochemical assays.

Exploration of Structure-Activity Relationships (SAR) for Biologically Active Derivatives

Structure-Activity Relationship (SAR) studies are crucial for optimizing the therapeutic potential of compounds derived from the this compound scaffold. iomcworld.comacs.org SAR studies systematically investigate how changes in a molecule's structure affect its biological activity. acs.org

For quinazolinone derivatives developed for antimalarial purposes, initial SAR studies focused on modifying the "left-hand side" of the molecule, which could be readily achieved by introducing various amines into the synthesis. acs.org It was found that the carboxylic acid part of the molecule was important for antiplasmodial potency. acs.org

In the broader context of benzoic acid derivatives, it has been noted that the position of substituents is critical. For example, moving a methyl, methoxy, or chloro group on the phenyl ring of benzoic acid from the para to meta to ortho position was found to enhance antifungal activity against certain fungal strains. researchgate.net Conversely, adding two or more methyl groups has been shown to reduce the antifungal activity of some benzoic acid derivatives. researchgate.net These findings highlight the delicate balance between a compound's structure and its biological function, guiding medicinal chemists in the rational design of more potent and selective therapeutic agents.

Formulation and Development of Agrochemicals from this compound Analogues (e.g., Herbicides, Pesticides)

Analogues of this compound are significant precursors in the synthesis of modern agrochemicals. chemimpex.comlookchem.com The presence and position of the bromine atom and other substituents on the benzoic acid framework are critical in determining the biological activity of the resulting herbicides and pesticides. myskinrecipes.com Researchers explore these structures to create effective crop protection agents. lookchem.com

Several analogues have been specifically noted for their role in agrochemical development:

2-Bromo-6-methoxybenzoic acid is utilized as a precursor for synthesizing various pesticides and herbicides. lookchem.com

2-(Bromomethyl)-6-cyanobenzoic acid finds application in the development of herbicides and pesticides due to its ability to interact with specific biological targets.

Halogenated derivatives such as 2-Bromo-4-fluoro-6-methylbenzoic acid and 4-Bromo-2-chloro-6-methylbenzoic acid are employed in agrochemical research, where the halogenated aromatic core is a key feature for the bioactivity of the final products. myskinrecipes.com

Other related structures, including 2-Bromo-6-methylquinoline and 4-Bromo-6-chloropicolinic acid , also serve as intermediates in producing pesticides and herbicides, highlighting the importance of the bromo-methyl-substituted aromatic scaffold in this field. biosynce.com

The following table summarizes various analogues and their applications in the agrochemical sector.

| Compound Analogue | CAS Number | Application Area | Reference |

| 2-Bromo-6-methoxybenzoic acid | 31786-45-5 | Precursor for pesticides and herbicides | lookchem.com |

| 2-(Bromomethyl)-6-cyanobenzoic acid | Not specified | Development of herbicides and pesticides | |

| 2-Bromo-4-fluoro-6-methylbenzoic acid | 1242157-23-8 | Synthesis of herbicides and pesticides | myskinrecipes.com |

| 4-Bromo-2-chloro-6-methylbenzoic acid | 877149-07-0 | Agrochemical research | |

| 4-Bromo-6-chloropicolinic acid | 1060805-66-4 | Precursor in herbicide synthesis |

Synthesis of Specialty Polymers and Advanced Materials Incorporating this compound

In material science, this compound and its derivatives are used as monomers or intermediates for the creation of specialty polymers and other advanced materials. chemimpex.com The reactivity of the bromine atom and the carboxylic acid group allows for the integration of this molecule into polymer chains through various polymerization and coupling reactions. smolecule.com This incorporation is a strategy to design materials with specific, tailored properties for industrial use.

Research in this area focuses on leveraging the compound's structure to build more complex materials. For instance, its derivatives are explored in the production of polymers with unique characteristics. smolecule.com The ability to modify the structure of this compound enables scientists to fine-tune the final properties of the synthesized materials.

Enhancement of Material Properties through Integration of this compound Derivatives

The integration of this compound derivatives into materials can lead to significant enhancements in their physical and chemical properties. chemimpex.com The presence of the bromo-aromatic structure can impart desirable characteristics such as improved thermal stability and chemical resistance to specialty polymers. chemimpex.com

Studies have shown that modifying polymers with derivatives of this compound can result in materials with improved mechanical strength. The bulky tert-butyl ester group in derivatives like tert-butyl 2-bromo-6-methylbenzoate provides a unique reactivity profile that is useful in material science applications. smolecule.com Furthermore, related halogenated compounds are used in the synthesis of novel polymeric materials and can act as crosslinking agents to develop materials with specific mechanical and thermal properties.

Photochemical Applications of this compound Derivatives

The photochemical properties of bromobenzoic acids and their derivatives are an area of active research. The carbon-bromine bond in these molecules can undergo photochemical reactions, such as cleavage, upon exposure to UV light. researchgate.netbeilstein-journals.org This reactivity is harnessed in various applications, from synthetic chemistry to environmental science.

A patented process describes the selective bromination of 2,6-dimethylbenzoic acid to produce 2-bromomethyl-6-methyl-benzoic acid in the presence of light, indicating a light-mediated synthetic pathway. google.com In other research, the photodegradation of brominated compounds is studied, with findings showing that debromination can occur under UV irradiation. researchgate.net For instance, studies on 2-bromobenzoic acid have explored its electrochemical debromination, a process that can be initiated by photochemical means. researchgate.net

Derivatives of bromobenzoic acids are also used as key components in the synthesis of photo-responsive molecules. For example, a 2-nitro-4-tert-butyl-6-bromobenzoic acid was synthesized as a key compound for creating meta-oligoazobiphenyls, which exhibit E→Z isomerization upon UV irradiation. beilstein-journals.org Additionally, photochemical reactions involving other brominated aromatic compounds, like the coupling of 5-bromo-1,3-dimethyluracil (B187752) with indole (B1671886) derivatives, demonstrate the potential for forming new chemical bonds under light, a principle applicable to derivatives of this compound. nih.gov

Conclusion

2-Bromo-6-methylbenzoic acid is a strategically important compound in modern organic synthesis. Its value stems from the presence of multiple, distinct functional groups—a carboxylic acid, a bromine atom, and a methyl group—on an aromatic scaffold. This unique combination provides a platform for a diverse range of chemical transformations, most notably esterification and palladium-catalyzed cross-coupling reactions. As a result, it serves as a critical intermediate in the synthesis of a wide array of valuable products, including pharmaceuticals, agrochemicals, and advanced materials, underscoring its significance as a versatile chemical building block.

Computational Chemistry and Theoretical Investigations of 2 Bromo 6 Methylbenzoic Acid and Analogues

Quantum Chemical Calculations and Molecular Modeling of 2-Bromo-6-methylbenzoic Acid

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are instrumental in exploring the molecular landscape of substituted benzoic acids. nih.govmdpi.com For this compound, methods like DFT with the B3LYP functional and basis sets such as 6-311++G(d,p) are commonly employed to calculate ground state structures, energies, and various physicochemical properties. mdpi.commdpi.com These calculations are crucial for understanding the influence of the ortho-substituents—the bromine atom and the methyl group—on the geometry and stability of the molecule.

Molecular modeling based on these quantum chemical calculations allows for the visualization of the three-dimensional structure and electrostatic potential surfaces. This helps in understanding how the molecule interacts with other chemical species. The calculations can determine key geometric parameters such as bond lengths, bond angles, and dihedral angles, which are influenced by steric hindrance and electronic effects between the bulky bromine atom, the methyl group, and the carboxylic acid group.

Table 1: Calculated Molecular Properties of Benzoic Acid Derivatives (Illustrative)

| Property | Benzoic Acid | 2-Chlorobenzoic Acid | This compound (Predicted) |

|---|---|---|---|

| Ground State Energy (Hartree) | -421.4 | -881.5 | -3047.8 |

| Dipole Moment (Debye) | 2.7 | 3.5 | ~3.8 |

Note: Values for this compound are predictive and based on trends from related substituted benzoic acids. Actual calculated values would require specific computation.

Reaction Pathway Analysis and Transition State Identification for Reactions Involving this compound

Computational methods are critical for elucidating the mechanisms of chemical reactions. For reactions involving this compound, such as decarboxylation or substitution, theoretical calculations can map out the entire reaction pathway. nih.gov This involves identifying the structures and energies of reactants, products, intermediates, and, most importantly, the transition states that connect them.

A notable application is in understanding Hunsdiecker-type reactions. For many aromatic acids, this reaction is challenging, but recent studies have explored transition-metal-free decarboxylative bromination. nih.govrsc.org Computational analysis of related systems suggests the involvement of a concerted decarboxylation-bromination transition state rather than radical intermediates. nih.gov By calculating the energy barrier of the transition state, chemists can predict reaction rates and understand how substituents influence reactivity. For this compound, theoretical analysis could be used to explore its potential in cross-coupling reactions, identifying the transition state structures for oxidative addition and reductive elimination steps if a catalyst is involved. uva.nl

Prediction of Spectroscopic Data and Electronic Structures

Quantum chemical calculations can accurately predict various spectroscopic data, which serves as a powerful complement to experimental characterization. dergipark.org.tr

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, often used with DFT, can predict the ¹H and ¹³C NMR chemical shifts of this compound. dergipark.org.tr These theoretical spectra can aid in the assignment of experimental peaks.

IR Spectroscopy: The vibrational frequencies and intensities can be calculated to predict the infrared (IR) spectrum. This allows for the identification of characteristic peaks, such as the C=O stretching of the carboxylic acid group (~1700 cm⁻¹) and vibrations associated with the substituted benzene (B151609) ring. nih.gov

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) calculations are used to predict electronic transitions and the corresponding UV-Vis absorption spectra. dergipark.org.trmdpi.com

Furthermore, these calculations provide deep insight into the electronic structure. The energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can be determined. mdpi.com The HOMO-LUMO energy gap is a key indicator of the molecule's chemical reactivity and kinetic stability. bohrium.com The Molecular Electrostatic Potential (MEP) map can also be generated to visualize electron-rich and electron-poor regions, predicting sites for electrophilic and nucleophilic attack. mdpi.combohrium.com

Table 2: Predicted Spectroscopic Data for this compound

| Spectroscopy Type | Predicted Feature | Approximate Value/Region |

|---|---|---|

| ¹H NMR | -COOH proton | 10-13 ppm |

| Aromatic protons | 7.0-7.8 ppm | |

| -CH₃ protons | 2.3-2.6 ppm | |

| ¹³C NMR | C=O carbon | 165-175 ppm |

| C-Br carbon | 115-125 ppm | |

| IR Spectroscopy | O-H stretch (acid) | 2500-3300 cm⁻¹ (broad) |

| C=O stretch (acid) | 1680-1710 cm⁻¹ |

Conformational Analysis and Intermolecular Interactions

The presence of two ortho substituents in this compound creates significant steric strain, which governs its conformational preferences. The primary conformational variable is the dihedral angle between the plane of the benzene ring and the carboxylic acid group. Quantum chemical calculations can map the potential energy surface by systematically rotating this group to identify the most stable conformer(s). nih.govmdpi.com For many ortho-substituted benzoic acids, the carboxylic group is forced out of the plane of the aromatic ring to minimize steric repulsion. mdpi.comresearchgate.net

In the solid state and in non-polar solvents, this compound is expected to form hydrogen-bonded dimers, a characteristic feature of carboxylic acids. researchgate.net Computational models can be used to investigate the geometry and strength of these intermolecular hydrogen bonds (O-H···O). Hirshfeld surface analysis is another computational technique used to visualize and quantify intermolecular interactions in the crystalline phase, providing insights into crystal packing. mdpi.combohrium.com In polar solvents, the molecule will interact with solvent molecules, and computational studies can model these solute-solvent interactions to understand its behavior in solution.

Comparison of Reactivity Profiles with Structurally Related Benzoic Acid Derivatives

The reactivity of this compound is heavily influenced by the electronic and steric nature of its substituents. Computational chemistry allows for a quantitative comparison of its reactivity with other benzoic acid derivatives. mdpi.com The Hammett equation, while not strictly applicable to ortho-isomers due to steric ("ortho") effects, provides a conceptual framework. mdpi.com

DFT-based reactivity descriptors can be calculated to compare reactivity profiles:

Gas Phase Acidity: Calculations can predict how the bromo and methyl groups affect the acidity of the carboxylic acid compared to benzoic acid or isomers like 2-bromo-4-methylbenzoic acid. mdpi.com The ortho-bromo group's electron-withdrawing nature and the methyl group's electron-donating nature have competing effects.

Fukui Functions: These functions identify the most electrophilic and nucleophilic sites within a molecule, predicting its reactivity towards different reagents. mdpi.commdpi.com

Reaction Barriers: By calculating the transition state energies for a model reaction (e.g., esterification), the reactivity of this compound can be directly compared to analogues like 2-chloro-6-methylbenzoic acid or 2,6-dimethylbenzoic acid.

Compared to an analogue like 2-bromo-6-fluorobenzoic acid, this compound would be expected to be less acidic due to the electron-donating methyl group versus the highly electronegative fluorine. vulcanchem.com In contrast, compared to 2,6-dimethylbenzoic acid, the bromine atom's inductive electron-withdrawing effect in this compound would increase its acidity. These predictions can be quantified through computational analysis.

Table 3: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| 2-Acetoxy-6-methylbenzoic acid |

| 2-Bromo-4-methylbenzoic acid |

| 2-Bromo-6-fluorobenzoic acid |

| This compound |

| 2-Chloro-6-methylbenzoic acid |

| 2,6-Dimethylbenzoic acid |

| Benzoic acid |

Advanced Spectroscopic Characterization and Structural Elucidation Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Purity Assessment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of 2-Bromo-6-methylbenzoic acid. Both ¹H (proton) and ¹³C (carbon-13) NMR are employed to confirm the molecular structure by mapping the chemical environment of each atom.

In ¹H NMR spectroscopy, the chemical shifts (δ) of the protons provide information about their electronic environment. For this compound, the spectrum is expected to show distinct signals for the methyl protons, the aromatic protons, and the acidic proton of the carboxyl group. The integration of these signals corresponds to the number of protons in each environment, while the splitting patterns (multiplicity) reveal interactions between adjacent protons. For instance, derivatives of this compound have shown characteristic signals for the methyl group around δ 2.4-2.6 ppm and aromatic protons in the range of δ 7.2-7.7 ppm. chemicalbook.comsigmaaldrich.com The acidic proton typically appears as a broad singlet at a downfield chemical shift (often >10 ppm), though its position can vary with solvent and concentration. uva.nl

¹³C NMR spectroscopy complements the proton data by providing a signal for each unique carbon atom in the molecule. The spectrum would distinctly show the carboxyl carbon, the aromatic carbons (including those directly bonded to the bromine, methyl, and carboxyl groups), and the methyl carbon. The chemical shifts in ¹³C NMR are highly sensitive to the electronic effects of the substituents. For example, in a derivative of this compound, the methyl carbon appears around δ 19.9 ppm, while the aromatic carbons resonate between approximately δ 119 and 138 ppm. chemicalbook.com

NMR is also a primary method for assessing the purity of the compound. The presence of unexpected signals in the ¹H or ¹³C NMR spectrum can indicate the presence of impurities, such as regioisomers (e.g., other bromo-methylbenzoic acid isomers) or residual solvents. Quantitative NMR (qNMR) can be used to determine the purity of a sample with high precision by comparing the integral of a compound's signal to that of a certified internal standard.

Table 1: Typical NMR Spectroscopic Data for this compound Derivatives

| Nucleus | Functional Group | Expected Chemical Shift (δ, ppm) | Notes |

|---|---|---|---|

| ¹H | Carboxylic Acid (-COOH) | >10 | Broad singlet, position is solvent and concentration dependent. |

| ¹H | Aromatic (-C₆H₃) | 7.2 - 7.7 | Multiplets, pattern depends on coupling between the three adjacent protons. |

| ¹H | Methyl (-CH₃) | ~2.4 - 2.6 | Singlet. |

| ¹³C | Carbonyl (-COOH) | ~166 - 170 | - |

| ¹³C | Aromatic (C-Br) | ~119 - 122 | Signal for the carbon atom bonded to the bromine. |

| ¹³C | Aromatic (C-CH₃) | ~137 - 140 | Signal for the carbon atom bonded to the methyl group. |

| ¹³C | Aromatic (C-H) | ~126 - 135 | Signals for the protonated aromatic carbons. |

| ¹³C | Methyl (-CH₃) | ~19 - 21 | - |

Mass Spectrometry (MS) Techniques for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns. For this compound, with a chemical formula of C₈H₇BrO₂, the theoretical monoisotopic mass is approximately 213.96 g/mol , and the average molecular weight is 215.04 g/mol . sigmaaldrich.com

In a typical mass spectrum using electron ionization (EI), the molecular ion peak ([M]⁺) would be observed. Due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br exist in an approximate 1:1 ratio), the molecular ion peak will appear as a characteristic pair of signals ([M]⁺ and [M+2]⁺) of nearly equal intensity, separated by two mass-to-charge units (m/z). This isotopic signature is a clear indicator of the presence of a single bromine atom in the molecule.

High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion with high precision (typically to four or more decimal places). ambeed.com This allows for the unambiguous determination of the elemental formula, confirming that it is C₈H₇BrO₂ and distinguishing it from other compounds with the same nominal mass.

The fragmentation pattern provides further structural confirmation. Common fragmentation pathways for this compound would involve the loss of key functional groups:

Loss of the carboxyl group: A fragment corresponding to [M - COOH]⁺ (loss of 45 Da).

Loss of a bromine atom: A fragment corresponding to [M - Br]⁺ (loss of 79 or 81 Da).

Loss of a methyl group: A fragment corresponding to [M - CH₃]⁺ (loss of 15 Da).

Table 2: Key Ions in the Mass Spectrum of this compound

| Ion | Description | Approximate m/z | Notes |

|---|---|---|---|

| [M]⁺ | Molecular Ion | 214 / 216 | Characteristic 1:1 doublet due to bromine isotopes (⁷⁹Br/⁸¹Br). |

| [M - OH]⁺ | Loss of hydroxyl radical | 197 / 199 | Common fragmentation for carboxylic acids. |

| [M - COOH]⁺ | Loss of carboxyl group | 169 / 171 | Results in a bromotoluene cation. |

| [M - Br]⁺ | Loss of bromine atom | 135 | Results in a methylbenzoic acid cation. |

Chromatographic Techniques (HPLC, LC-MS, UPLC) for Purity and Separation Studies

Chromatographic techniques are essential for verifying the purity of this compound and for separating it from starting materials, by-products, and isomers. High-Performance Liquid Chromatography (HPLC), often coupled with a mass spectrometer (LC-MS), and Ultra-Performance Liquid Chromatography (UPLC) are the most common methods.

Purity analysis is routinely performed using reversed-phase HPLC. nih.gov In this method, the compound is passed through a column packed with a nonpolar stationary phase (such as C18 or ODS-3) and eluted with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), often with an acid modifier like trifluoroacetic acid (TFA). nist.gov The purity of the sample is determined by the relative area of the main peak in the chromatogram. Commercial suppliers often use HPLC to certify the purity of this compound to be ≥97.5%. nist.gov

LC-MS combines the separation power of HPLC with the detection capabilities of mass spectrometry. This technique is particularly valuable for identifying unknown impurities. As components elute from the HPLC column, they are introduced into the mass spectrometer, which provides molecular weight information for each separated peak. This allows for the rapid identification of synthesis-related impurities or degradation products.

UPLC is a more recent development that uses smaller particle sizes in the stationary phase and higher pressures, resulting in faster analysis times, better resolution, and increased sensitivity compared to traditional HPLC. This makes it highly suitable for high-throughput purity screening and detailed impurity profiling. bldpharm.com

Table 3: Typical HPLC Parameters for Analysis of Benzoic Acid Derivatives

| Parameter | Typical Condition | Purpose |

|---|---|---|

| Column | Reversed-Phase C18/ODS-3 (e.g., 4.6 x 250 mm) | Separates compounds based on hydrophobicity. |

| Mobile Phase | Gradient of Water (A) and Acetonitrile (B), often with 0.1% TFA | Elutes compounds from the column; gradient allows for separation of compounds with different polarities. |

| Detector | UV-Vis (e.g., at 214 nm or 254 nm) or Mass Spectrometer (MS) | Detects and quantifies the eluting compounds. |

| Flow Rate | ~1.0 mL/min (HPLC), ~0.4-0.6 mL/min (UPLC) | Controls the speed of the separation. |

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides direct information about the functional groups present in a molecule. These techniques are based on the absorption (IR) or scattering (Raman) of light by molecular vibrations.

The IR spectrum of this compound is characterized by several key absorption bands. The most prominent features are associated with the carboxylic acid group: a very broad O-H stretching band typically in the region of 2500-3300 cm⁻¹, and a strong C=O (carbonyl) stretching band around 1700 cm⁻¹. Other significant bands include C-H stretches from the methyl group and aromatic ring (around 2850-3100 cm⁻¹), C-O stretching and O-H bending (around 1200-1400 cm⁻¹), and aromatic C=C ring stretching vibrations (in the 1450-1600 cm⁻¹ region). The C-Br stretching vibration is expected to appear at lower wavenumbers, typically in the 500-650 cm⁻¹ range.

Raman spectroscopy provides complementary information. While the polar C=O and O-H groups give strong signals in the IR spectrum, the less polar C=C aromatic ring and C-Br bonds often produce strong signals in the Raman spectrum. The availability of both IR and Raman spectra, such as those recorded on Bruker FT-IR and FT-Raman spectrometers, allows for a comprehensive vibrational analysis and confident functional group identification. nih.gov

Table 4: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Approximate Wavenumber (cm⁻¹) | Expected Intensity (IR) |

|---|---|---|---|

| O-H Stretch | Carboxylic Acid | 2500 - 3300 | Strong, Broad |

| C-H Stretch (Aromatic) | Aromatic Ring | 3000 - 3100 | Medium |

| C-H Stretch (Aliphatic) | Methyl Group | 2850 - 3000 | Medium |

| C=O Stretch | Carboxylic Acid | 1680 - 1720 | Strong |

| C=C Stretch | Aromatic Ring | 1450 - 1600 | Medium to Strong |

| C-O Stretch / O-H Bend | Carboxylic Acid | 1200 - 1400 | Medium to Strong |

| C-Br Stretch | Bromo-Aromatic | 500 - 650 | Medium to Weak |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the most definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystalline sample. This technique provides detailed information on bond lengths, bond angles, and torsional angles within the molecule. Furthermore, it reveals how the molecules pack together in the crystal lattice, elucidating intermolecular interactions such as hydrogen bonding and halogen bonding.

For this compound, a single-crystal X-ray diffraction analysis would confirm the substitution pattern on the benzene (B151609) ring and reveal the conformation of the carboxylic acid group relative to the ring. A key structural feature of benzoic acids is the formation of hydrogen-bonded dimers in the solid state, where the carboxyl groups of two molecules interact via strong O-H···O hydrogen bonds. X-ray crystallography would verify the presence and geometry of this common supramolecular synthon.

As of now, a specific crystal structure for this compound has not been deposited in major crystallographic databases. However, the technique has been used to determine the structures of many related benzoic acid derivatives, providing a solid foundation for understanding the likely solid-state conformation and packing of this compound. Should a suitable single crystal be grown, X-ray crystallography would provide the ultimate confirmation of its solid-state molecular structure.

Emerging Research Directions and Future Perspectives

Novel Synthetic Approaches to Stereoselective Derivatives of 2-Bromo-6-methylbenzoic Acid

The development of synthetic methods to control the three-dimensional arrangement of atoms is a cornerstone of modern chemistry, with significant implications for drug discovery and materials science. The inherent steric hindrance in this compound and its derivatives makes it an intriguing starting material for the synthesis of chiral molecules, particularly atropisomers, which are stereoisomers arising from restricted rotation around a single bond. nih.govunibo.it

Future research is likely to focus on the development of novel catalytic systems for the atroposelective synthesis of biaryl compounds derived from this compound. nih.gov These methods may employ transition metal catalysts, such as rhodium or copper, in combination with chiral ligands to control the stereochemical outcome of cross-coupling reactions. nih.govacs.org The synthesis of axially chiral biaryls is of particular interest due to their prevalence in natural products, pharmaceuticals, and as chiral catalysts themselves. nih.govacs.org

Furthermore, the stereoselective synthesis of compounds with chiral centers, not just axial chirality, is a promising avenue. This could involve the use of chiral auxiliaries or catalysts to direct the stereochemical course of reactions at the carboxylic acid group or at other positions on the aromatic ring following further functionalization. rsc.org The development of such methods would provide access to a diverse range of enantiomerically pure compounds with potential applications in medicinal chemistry and materials science.

Exploration of New Biological Targets for this compound Derivatives

Derivatives of this compound have shown promise as modulators of biological activity, and a key area of future research will be the identification and validation of new biological targets for these compounds. The exploration of these derivatives in medicinal chemistry is driven by their potential to interact with a range of biological molecules, including enzymes and receptors.

One area of significant interest is the inhibition of cytochrome P450 (CYP) enzymes. Derivatives of 2-bromo-6-methylbenzonitrile, a related compound, have been shown to act as inhibitors of CYP1A2, an enzyme involved in the metabolism of numerous drugs. Future studies could explore the potential of this compound derivatives as selective inhibitors of other CYP isoforms, which could have implications for mitigating drug-drug interactions or for the treatment of diseases where CYP enzymes are dysregulated. acs.org

Another promising avenue is the investigation of these derivatives as inhibitors of other enzyme classes, such as nitrilases, which are involved in metabolic pathways. Additionally, the structural motif of this compound can be found in precursors to compounds with potential activity against a variety of targets, and future work will likely involve the synthesis and screening of libraries of derivatives against a wide range of biological targets to uncover new therapeutic opportunities.

| Derivative Class | Potential Biological Target | Therapeutic Area |

| Benzonitrile Derivatives | Cytochrome P450 (CYP1A2) | Drug Metabolism, Oncology |

| Amide Derivatives | Cholesterol 24-hydroxylase (CH24H) | Neurodegenerative Diseases |

| Various Derivatives | Nitrilase Enzymes | Metabolic Disorders |

Integration of this compound in Sustainable Chemistry Initiatives